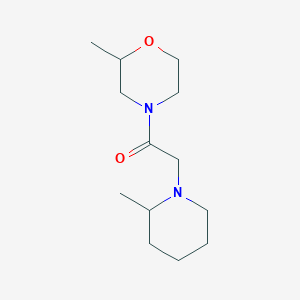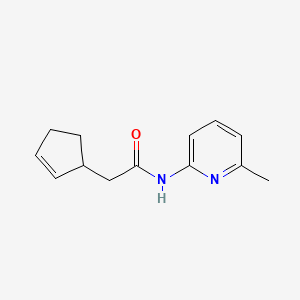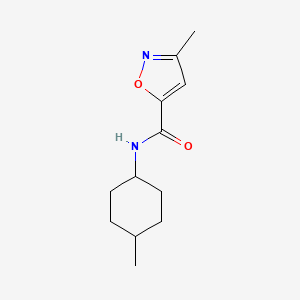
1-(2,3-dihydro-1H-indene-5-carbonyl)-N-methylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dihydro-1H-indene-5-carbonyl)-N-methylpiperidine-4-carboxamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in 1970 by Allen and Hanburys, a British pharmaceutical company. AH-7921 has been found to be a potent and selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
作用机制
1-(2,3-dihydro-1H-indene-5-carbonyl)-N-methylpiperidine-4-carboxamide acts as a μ-opioid receptor agonist, which leads to the activation of the receptor and subsequent inhibition of neurotransmitter release. This results in a decrease in pain perception and an increase in pain tolerance.
Biochemical and physiological effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the nucleus accumbens, which is responsible for the drug's rewarding effects. In addition, this compound has been found to decrease the release of glutamate, which is involved in the development of tolerance to opioids.
实验室实验的优点和局限性
1-(2,3-dihydro-1H-indene-5-carbonyl)-N-methylpiperidine-4-carboxamide has a number of advantages for lab experiments. It is a potent and selective μ-opioid receptor agonist, which makes it useful for studying the effects of opioid receptor activation. In addition, this compound has a relatively long half-life, which allows for prolonged exposure to the drug. However, this compound is a synthetic opioid and is therefore subject to regulation and control.
未来方向
There are a number of future directions for research on 1-(2,3-dihydro-1H-indene-5-carbonyl)-N-methylpiperidine-4-carboxamide. One area of interest is the development of new opioid analgesics that are more effective and less addictive than current treatments. Another area of interest is the development of drugs that target specific subtypes of opioid receptors, which may lead to more effective pain relief with fewer side effects. Finally, there is interest in understanding the long-term effects of opioid use on the brain and developing treatments to mitigate these effects.
合成方法
1-(2,3-dihydro-1H-indene-5-carbonyl)-N-methylpiperidine-4-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 2,3-dihydro-1H-indene-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methylpiperidine-4-amine to form the amide. The final step involves the reduction of the carbonyl group using sodium borohydride to form the desired product.
科学研究应用
1-(2,3-dihydro-1H-indene-5-carbonyl)-N-methylpiperidine-4-carboxamide has been extensively studied in the field of pain research due to its potent analgesic effects. It has been found to be effective in treating acute and chronic pain in animal models. In addition, this compound has been shown to be effective in reducing inflammation and neuropathic pain.
属性
IUPAC Name |
1-(2,3-dihydro-1H-indene-5-carbonyl)-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-18-16(20)13-7-9-19(10-8-13)17(21)15-6-5-12-3-2-4-14(12)11-15/h5-6,11,13H,2-4,7-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJNERDSDHLIJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)C(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2,4-dimethylphenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508941.png)


![Methyl 2-[4-(dimethylcarbamoyl)piperazin-1-yl]acetate](/img/structure/B7508965.png)



![(3-Methyl-1,2-oxazol-5-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509009.png)



![N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7509034.png)

![N-[(4-fluoro-3-methylphenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509048.png)
